molecular formula C11H10BrN3O B1527377 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1249431-17-1

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B1527377
CAS No.: 1249431-17-1
M. Wt: 280.12 g/mol
InChI Key: MWXCGJBGDOZRPU-UHFFFAOYSA-N
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Description

“4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the molecular formula C11H10BrN3O and a molecular weight of 280.12 . It is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline and related compounds have been synthesized and characterized in various studies. For instance, Bhat, Sufeera, and Chaitanya (2011) reported the synthesis of compounds related to this compound, which were screened for antibacterial, antifungal, and anti-inflammatory activities, indicating potential biomedical applications beyond just chemical synthesis and characterization Bhat, K., Sufeera, K., & Chaitanya, S. (2011).

Biological Activity

Several studies have explored the biological activities of compounds structurally related to this compound. For instance, Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds and screened them for antidiabetic, anti-inflammatory, and anticancer activities, revealing the potential of these compounds in therapeutic applications Kavitha, S., Kannan, K., & Gnanavel, S. (2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall oxidative balance within cells . Additionally, this compound can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as transcription factors and enzymes . This binding can result in the inhibition or activation of these molecules, leading to changes in gene expression and enzyme activity . Additionally, this compound has been found to interfere with the function of certain ion channels, affecting cellular ion homeostasis and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . These threshold effects underscore the importance of determining the optimal dosage for achieving desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This interaction can lead to the formation of reactive metabolites, which may contribute to the compound’s biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its biological activity and effectiveness in different experimental settings .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular processes .

Properties

IUPAC Name

4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXCGJBGDOZRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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